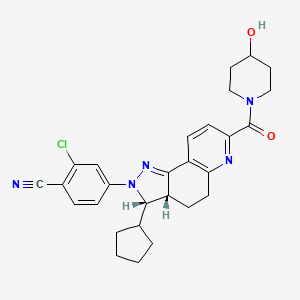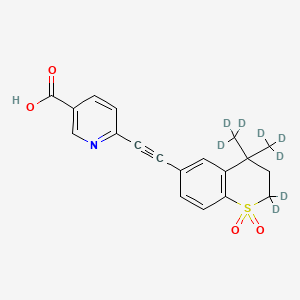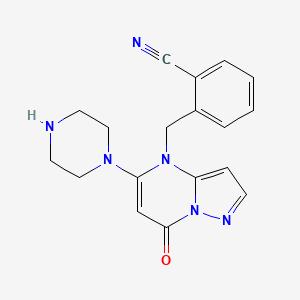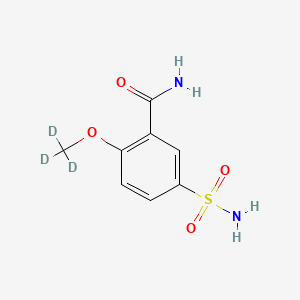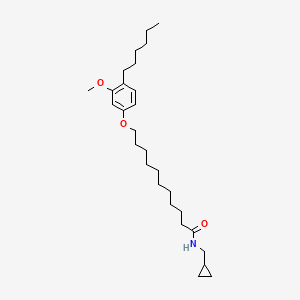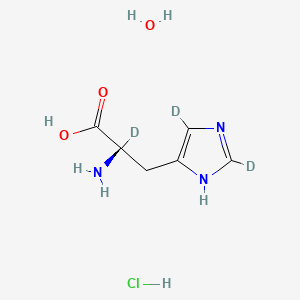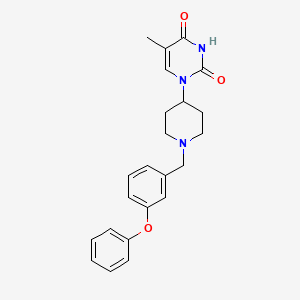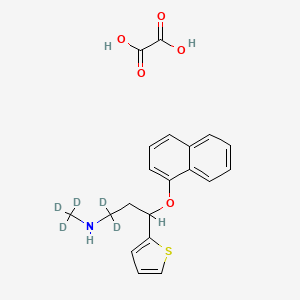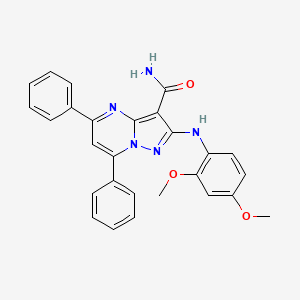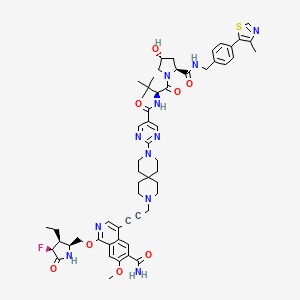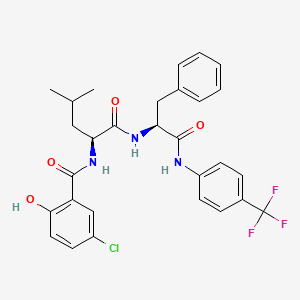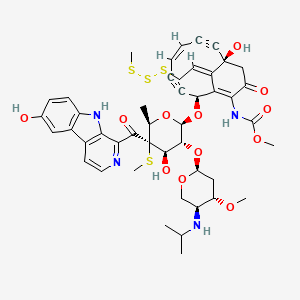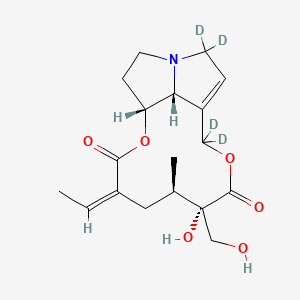
Retrorsine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retrorsine-d4 is a deuterated form of retrorsine, a hepatotoxic pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, particularly in the Senecio genus. This compound is used in scientific research to study the toxicokinetics and metabolism of retrorsine, as the deuterium atoms can be tracked more easily in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of retrorsine-d4 involves the incorporation of deuterium atoms into the retrorsine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated chloroform (CDCl3) during the reaction, which allows for the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with the necessary facilities for handling deuterated compounds. The process involves the synthesis of retrorsine followed by the incorporation of deuterium atoms through chemical reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of deuteration and purity.
化学反应分析
Types of Reactions
Retrorsine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolism and toxicokinetics of the compound in biological systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while reduction can result in the formation of reduced metabolites.
科学研究应用
Retrorsine-d4 is widely used in scientific research to study the toxicokinetics, metabolism, and toxicology of retrorsine. Some of the key applications include:
Chemistry: this compound is used to study the chemical properties and reactivity of pyrrolizidine alkaloids.
Biology: It is used to investigate the biological effects of retrorsine on various organisms, including its hepatotoxicity and genotoxicity.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of retrorsine in the body.
Industry: The compound is used in the development of analytical methods for detecting and quantifying pyrrolizidine alkaloids in food and herbal products.
作用机制
Retrorsine-d4 exerts its effects through the formation of reactive metabolites that bind to cellular macromolecules, leading to hepatotoxicity and genotoxicity. The primary molecular targets are liver cells, where this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. The resulting metabolites form DNA adducts and protein adducts, leading to cellular damage and liver toxicity.
相似化合物的比较
Similar Compounds
Senecionine: Another pyrrolizidine alkaloid found in the Senecio genus, known for its hepatotoxic properties.
Seneciphylline: A structurally similar pyrrolizidine alkaloid with similar toxicological effects.
Monocrotaline: A pyrrolizidine alkaloid found in the Crotalaria genus, known for its pulmonary toxicity.
Uniqueness
Retrorsine-d4 is unique due to the incorporation of deuterium atoms, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool for studying the metabolism and toxicokinetics of retrorsine, providing insights into its biological effects and potential risks.
属性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(1R,4Z,6R,7S,17R)-10,10,13,13-tetradeuterio-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-/m1/s1/i6D2,9D2 |
InChI 键 |
BCJMNZRQJAVDLD-HNOQTVLNSA-N |
手性 SMILES |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)/C(=C\C)/C[C@H]([C@@](C(=O)OC2([2H])[2H])(CO)O)C)[2H] |
规范 SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


